molecular formula C22H26FN3O3 B7680486 N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide

N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide

Cat. No. B7680486
M. Wt: 399.5 g/mol
InChI Key: SITKWXOJXTXOMV-UHFFFAOYSA-N
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Description

N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide, also known as Flibanserin, is a drug that has gained attention in recent years due to its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.

Mechanism of Action

N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This results in an increase in dopamine and norepinephrine release in the prefrontal cortex, which is believed to increase sexual desire.
Biochemical and Physiological Effects
N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has been shown to increase sexual desire and improve sexual function in women with HSDD. N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has also been shown to have an effect on other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has a half-life of approximately 11 hours and is metabolized by the liver.

Advantages and Limitations for Lab Experiments

N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has several advantages for lab experiments, including its well-defined mechanism of action, its ability to target specific neurotransmitters, and its potential use in treating a variety of conditions. However, N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide also has limitations, such as its potential for off-target effects and its potential for drug interactions.

Future Directions

For N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide research include its potential use in treating other conditions and better understanding its mechanism of action.

Synthesis Methods

The synthesis of N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide involves several steps, including the reaction of 4-fluoroacetophenone with morpholine to produce 4-fluoro-N-morpholin-4-ylacetophenone. This intermediate is then reacted with 3-aminopropylbenzamide to produce N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide. The synthesis of N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has been extensively studied for its potential use in treating HSDD in women. Clinical trials have shown that N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide can increase sexual desire and improve sexual function in women with HSDD. N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide has also been studied for its potential use in treating other conditions, such as depression and anxiety.

properties

IUPAC Name

N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-19-8-6-17(7-9-19)20(26-12-14-29-15-13-26)16-25-21(27)10-11-24-22(28)18-4-2-1-3-5-18/h1-9,20H,10-16H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITKWXOJXTXOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CCNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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